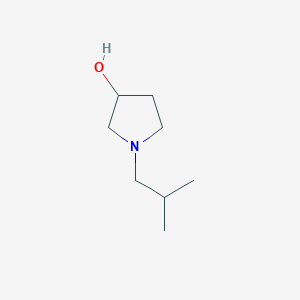

1-(2-methylpropyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(2-methylpropyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJMHLNVPUQWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90227-05-7 | |

| Record name | 1-(2-methylpropyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Malic Acid-Based Cyclization with Amine Substitution

A prominent method for synthesizing substituted pyrrolidinols involves the ring-closure reaction between malic acid (compound I) and amines, followed by reduction. In the preparation of 1-methyl-3-pyrrolidinol, malic acid reacts with methylamine in toluene under reflux to form 3-hydroxy-1-methylcyclobutanediamide (compound III), which is subsequently reduced using sodium borohydride or related agents.

For 1-(2-methylpropyl)pyrrolidin-3-ol, this pathway can be adapted by substituting methylamine with isobutylamine (2-methylpropylamine). The reaction sequence proceeds as follows:

-

Ring-closure : Malic acid and isobutylamine undergo condensation in a solvent such as toluene or xylene at reflux temperatures (110–140°C) for 14–18 hours. This forms a cyclobutanediamide intermediate analogous to compound III but bearing an isobutyl group.

-

Reduction : The intermediate is treated with sodium borohydride in tetrahydrofuran (THF) under inert conditions. Dimethyl sulfate and trimethyl borate are added to stabilize the reducing agent, followed by hydrochloric acid quenching and ethyl acetate extraction.

Key Optimization Parameters :

-

Solvent selection : Xylene and chlorobenzene have demonstrated superior yields (72–85%) compared to toluene in analogous reactions.

-

Reducing agent stability : Boron trifluoride-ethyl ether complexes mitigate side reactions during reduction, improving purity.

-

Crystallization : The intermediate cyclobutanediamide is purified via recrystallization using n-heptane and propanol, critical for achieving high-purity final products.

Catalytic Hydrogenation of Chlorinated Precursors

Adaptation of 4-Chloro-3-Hydroxybutyronitrile Reduction

The catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile (I) to 3-pyrrolidinol offers a scalable route that could be modified for this compound. The process involves:

-

Cyanide addition : Epichlorohydrin reacts with hydrogen cyanide (HCN) or acetone cyanohydrin to form 4-chloro-3-hydroxybutyronitrile.

-

Catalytic hydrogenation : The chlorinated nitrile undergoes hydrogenation at 5 kg/cm² pressure using palladium or Raney nickel catalysts, yielding 3-pyrrolidinol after cyclization.

To introduce the isobutyl group, the epichlorohydrin precursor could be substituted with a 2-methylpropyl-epoxide derivative. Subsequent cyanide addition would yield a substituted 4-chloro-3-hydroxybutyronitrile, which upon hydrogenation and cyclization would generate the target compound.

Challenges and Solutions :

-

Stereochemical control : Optically active intermediates require chiral catalysts or resolution techniques, as demonstrated in the synthesis of enantiopure 3-pyrrolidinol.

-

Byproduct formation : Prolonged reaction times (>19 hours) and elevated temperatures (>50°C) promote cyclization over linear byproducts.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield | Purity | Scalability |

|---|---|---|---|---|

| Malic Acid Cyclization | Malic acid, isobutylamine | 65–75% | ≥98% | Industrial |

| Catalytic Hydrogenation | 2-Methylpropyl-epoxide, HCN | 50–60% | 90–95% | Pilot-scale |

Advantages of Malic Acid Route :

Advantages of Hydrogenation Route :

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of 1-(2-methylpropyl)pyrrolidin-3-one.

Reduction: Formation of 1-(2-methylpropyl)pyrrolidine.

Substitution: Formation of 3-chloro-1-(2-methylpropyl)pyrrolidine.

Scientific Research Applications

1-(2-Methylpropyl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrrolidin-3-ol derivatives are highly dependent on substituent groups. Below is a comparative analysis of 1-(2-methylpropyl)pyrrolidin-3-ol and structurally related compounds:

Structural and Physicochemical Properties

*Calculated based on molecular formula C₈H₁₇NO.

Biological Activity

1-(2-Methylpropyl)pyrrolidin-3-ol is a pyrrolidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a hydroxyl group at the third position and a 2-methylpropyl substituent. The structural formula can be represented as follows:

Key Features:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Hydroxyl Group : Imparts hydrophilicity and potential for hydrogen bonding.

- 2-Methylpropyl Substituent : Enhances hydrophobic interactions, influencing biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding with active sites, while the hydrophobic nature of the 2-methylpropyl group allows for effective binding to lipid membranes and proteins.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of oxidative stress and neurodegeneration .

In Vitro Studies

A study evaluating the cytotoxic effects of this compound on cancer cell lines demonstrated significant inhibition of cell growth, particularly in breast and prostate cancer models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells, indicative of apoptotic death .

Case Studies

-

Antimicrobial Activity :

- A recent investigation assessed the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Neuroprotective Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group, 2-methylpropyl group | Antimicrobial, Anticancer |

| Pyrrolidine | Lacks hydroxyl and alkyl substituents | Limited biological activity |

| Prolinol | Hydroxylated but different substitution pattern | Varies; less potent than this compound |

Q & A

Q. Critical Factors :

- Solvent Choice : Acetonitrile or DMF enhances nucleophilicity of the pyrrolidine nitrogen .

- Temperature Control : Higher temperatures may increase by-products (e.g., over-alkylation), reducing purity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is essential for isolating the target compound .

How can researchers characterize the molecular structure and stereochemistry of this compound?

Basic Research Focus

Key Techniques :

Q. Advanced Consideration :

- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, crucial for biological activity studies .

What are the common impurities or by-products formed during synthesis, and how can they be mitigated?

Advanced Research Focus

Typical Impurities :

- Over-Alkylation Products : Di-substituted pyrrolidine derivatives due to excess 2-methylpropyl halide.

- Oxidation By-Products : Pyrrolidinone formation if oxidizing agents (e.g., CrO3) contaminate the reaction .

Q. Mitigation Strategies :

- Stoichiometric Control : Limit 2-methylpropyl halide to 1.1 equivalents.

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the hydroxyl group .

- Analytical Monitoring : LC-MS or TLC tracks reaction progress and identifies impurities early .

How does stereochemistry at the pyrrolidine ring influence the compound’s biological or chemical reactivity?

Advanced Research Focus

Case Studies :

- (3R,4R) vs. (3S,4S) Configurations : In related pyrrolidin-3-ol derivatives, the (3R,4R) enantiomer showed 10-fold higher binding affinity to neurological targets compared to (3S,4S) .

- Hydroxyl Group Orientation : The equatorial position of the -OH group enhances hydrogen-bonding interactions with biological receptors .

Q. Methodological Approach :

- Molecular Docking : Simulate interactions with protein targets (e.g., serotonin receptors) to predict stereochemical preferences .

- Pharmacokinetic Studies : Compare metabolic stability of enantiomers using liver microsome assays .

How should researchers resolve contradictions in spectroscopic data or reaction yields across studies?

Advanced Research Focus

Common Contradictions :

- ¹H NMR Shifts : Variability due to solvent effects (e.g., D2O vs. CDCl3) or temperature .

- Yield Discrepancies : Differences in catalyst purity (e.g., Pd/C vs. Raney Ni) or solvent drying methods .

Q. Resolution Strategies :

- Standardized Protocols : Adopt identical solvent systems and reagent grades for reproducibility.

- Control Experiments : Replicate published methods with internal controls to isolate variables.

- Collaborative Validation : Cross-check data with independent labs using shared samples .

What computational methods are effective for predicting the biological activity of this compound?

Q. Advanced Research Focus

- QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, LogP) with activity data from analogues .

- MD Simulations : Assess binding stability to targets (e.g., monoamine transporters) over 100-ns trajectories .

- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.